Stéarate de potassium

Vue d'ensemble

Description

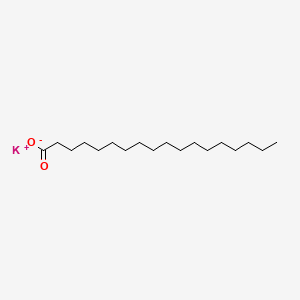

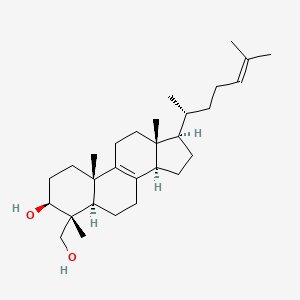

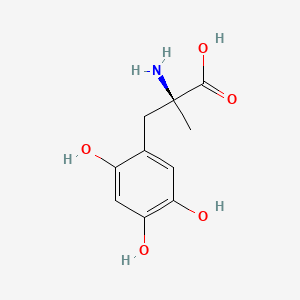

Potassium stearate is a metal-organic compound, a salt of potassium and stearic acid with the chemical formula C18H35KO2 . The compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid . It is primarily used as an emulsifier in cosmetics and in food products .

Synthesis Analysis

Potassium stearate may be prepared by saturating a hot alcoholic solution of stearic acid with alcoholic potash . A research paper also suggests a method for the synthesis of macroporous network of interconnected microporous carbon through the carbonization of potassium stearate in an inert atmosphere without further activation .Molecular Structure Analysis

The molecular formula of Potassium stearate is C18H35KO2 . The average mass is 322.568 Da and the monoisotopic mass is 322.227417 Da .Physical And Chemical Properties Analysis

Potassium stearate forms colorless crystals . It is slightly soluble in cold water, soluble in hot water, ethanol, and insoluble in ether, chloroform, carbon disulfide .Applications De Recherche Scientifique

Industrie alimentaire

Le stéarate de potassium, sel de potassium de l'acide stéarique, offre des propriétés fonctionnelles précieuses dans l'industrie alimentaire . Il sert d'émulsifiant, d'épaississant, de stabilisateur, de stabilisateur de mousse et de régulateur de pH, ce qui le rend polyvalent dans diverses applications alimentaires .

Complexes amidon-lipides

Dans la recherche scientifique, le this compound a été utilisé pour former des complexes amidon-lipides avec l'amidon à haute teneur en amylose (HAS) . Les complexes (HAS-PS) formés entre HAS et le this compound ont montré des caractéristiques de polyélectrolyte avec un potentiel ζ compris entre −22,2 et −32,8 mV . La répulsion électrostatique entre les charges anioniques a limité la réassociation des chaînes d'amidon et facilité la formation de structures cristallines de type V lors du refroidissement .

Digestibilité des complexes amidon-lipides

L'ordre moléculaire des chaînes d'amidon et les macrostructures des particules d'amidon sont plus importantes pour réguler la digestibilité des complexes amidon-lipides que les structures cristallines . Les complexes HAS-SA présentaient une teneur considérable en amidon résistant (RS, 16,1 à 29,2 %), tandis qu'un RS négligeable a été trouvé dans les complexes HAS-PS .

Détergents et savons

Le this compound est largement utilisé comme émulsifiant et épaississant dans les détergents et les savons . Il aide à contrôler la mousse pendant le rinçage .

Industrie cosmétique

Le this compound a été utilisé dans l'industrie cosmétique. Par exemple, il a été utilisé dans l'extraction liquide pressurisée-chromatographie en phase gazeuse-spectrométrie de masse pour confirmer la génération photo-induite de dérivés de type dioxine et d'autres photoproduits de conservateurs cosmétiques sur la peau artificielle .

Safety and Hazards

Mécanisme D'action

Target of Action

Potassium stearate is a metal-organic compound, a salt of potassium and stearic acid with the chemical formula C18H35KO2 . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . The compound’s primary targets are oil and water-based ingredients in various products, where it acts as an emulsifier .

Mode of Action

Potassium stearate exhibits excellent emulsifying properties, allowing it to disperse and stabilize oil and water-based ingredients . It contributes to the viscosity and stability of various formulations, enhancing texture and preventing separation . It also acts as a lubricant, facilitating the flow of ingredients and improving processing efficiency in production .

Biochemical Pathways

It plays a crucial role in the stabilization of emulsions, such as salad dressings and sauces, ensuring uniform dispersion of ingredients . This function can indirectly influence various biochemical processes related to the digestion and absorption of these food products.

Pharmacokinetics

It is soluble in hot water and organic solvents , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics

Analyse Biochimique

Biochemical Properties

Potassium stearate plays a significant role in biochemical reactions, particularly as an emulsifying agent. It interacts with various biomolecules, including enzymes and proteins, to stabilize emulsions. For instance, in the food industry, potassium stearate helps stabilize emulsions in products like salad dressings and sauces . The compound’s interaction with proteins and enzymes is primarily through its fatty acid chain, which can form hydrophobic interactions, thereby stabilizing the structure of emulsions.

Cellular Effects

Potassium stearate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the membrane potential of cells due to its potassium ion component, which is crucial for maintaining cellular function . The compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, potassium stearate exerts its effects through binding interactions with biomolecules. The potassium ion component can interact with ion channels and transporters, influencing their activity and, consequently, cellular processes . Additionally, the stearate component can interact with lipid membranes, affecting membrane fluidity and function. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium stearate can change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that potassium stearate can degrade over time, particularly under conditions of high temperature and humidity . This degradation can impact its effectiveness as an emulsifying agent and its interactions with cellular components.

Dosage Effects in Animal Models

The effects of potassium stearate vary with different dosages in animal models. At low doses, it is generally well-tolerated and can effectively stabilize emulsions in food products . At high doses, potassium stearate can cause adverse effects, including gastrointestinal disturbances and potential toxicity . These effects are likely due to the compound’s impact on cellular ion balance and membrane integrity.

Metabolic Pathways

Potassium stearate is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound can be metabolized by enzymes such as lipases, which break down the stearate component into fatty acids and glycerol . These metabolites can then enter various metabolic pathways, including beta-oxidation and the citric acid cycle, influencing overall metabolic flux and energy production.

Transport and Distribution

Within cells and tissues, potassium stearate is transported and distributed through interactions with transporters and binding proteins. The potassium ion component can be transported via potassium channels and transporters, while the stearate component can interact with lipid-binding proteins . These interactions influence the localization and accumulation of potassium stearate within specific cellular compartments.

Subcellular Localization

Potassium stearate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to lipid membranes, where it affects membrane fluidity and function . Additionally, potassium stearate can be directed to specific cellular compartments through targeting signals and post-translational modifications, influencing its activity and function within the cell.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Potassium stearate can be achieved through the reaction of stearic acid with potassium hydroxide.", "Starting Materials": [ "Stearic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve 1 mole of stearic acid in 3 moles of hot water", "Add 1 mole of potassium hydroxide to the solution and stir until dissolved", "Heat the mixture to 80-90°C and stir for 1-2 hours", "Cool the mixture to room temperature and filter the precipitated Potassium stearate", "Wash the Potassium stearate with cold water and dry it in a vacuum oven at 60°C" ] } | |

| 593-29-3 | |

Formule moléculaire |

C18H36KO2 |

Poids moléculaire |

323.6 g/mol |

Nom IUPAC |

potassium;octadecanoate |

InChI |

InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clé InChI |

NCBSCJZMOPNGSI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.[K] |

| 593-29-3 | |

Description physique |

DryPowder; Liquid |

Synonymes |

R 388 R-388 R-factor R388 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-2-propynyl]benzoic acid](/img/structure/B1260512.png)

![4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1260513.png)

![N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide;dihydrochloride](/img/structure/B1260522.png)